(R)-2-(Aminomethyl)-1-N-Boc-piperidine
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Synthesis of Piperidine Derivatives
- An efficient synthesis protocol for both (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride starting from lysine, involving aziridinium formation and intramolecular ring opening, highlights its utility in asymmetric catalysis and as a building block in pharmaceutical research (Deniau, Moraux, O'Hagan, & Slawin, 2008).
- The development of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids demonstrates the versatility of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in synthesizing chiral building blocks for potential pharmaceutical applications (Matulevičiūtė et al., 2021).
Application in Catalytic Processes
- The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine, leading to enantioselective syntheses of 2-substituted piperidines, showcases its application in the synthesis of biologically active compounds such as pipecolic acid derivatives and various alkaloids (Beng & Gawley, 2010).
Enantioselective Synthesis
- The study on the synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution via CpRu-catalyzed dehydrative intramolecular N-allylation provides insights into the enantioselective synthesis of these compounds, significantly contributing to natural product synthesis (Seki, Tanaka, & Kitamura, 2012).
Building Blocks for Complex Molecules
- The compound's utility in the enzymatic resolution of piperidine-2-ethanol, enabling the enantioselective preparation of piperidine alkaloids, further demonstrates its role in synthesizing complex molecules with pharmacological relevance (Angoli et al., 2003).
Pharmaceutical Research
- In pharmaceutical research, (R)-2-(Aminomethyl)-1-N-Boc-piperidine serves as a precursor for synthesizing various bioactive molecules. For instance, its transformation into bicyclic piperidine-based HIV-1 inhibitors underlines its significance in developing new therapeutic agents (Dai Qiu-yun, 2011).
Safety And Hazards
This involves understanding the risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or discussing potential future research directions or applications of the compound.
Analyzing all relevant papers involves reading the papers, understanding the experiments and results, and summarizing the findings. The formatting requirement can be met by organizing the analysis into paragraphs, each with a subheading corresponding to the topics above.
properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRCUVHYMGECC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363584 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Aminomethyl)-1-N-Boc-piperidine | |
CAS RN |
683233-14-9 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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